molecular formula C7H8N2O2 B13111080 5-(Oxazol-5-yl)pyrrolidin-2-one

5-(Oxazol-5-yl)pyrrolidin-2-one

Cat. No.: B13111080
M. Wt: 152.15 g/mol
InChI Key: PCKVPFLDIYGPRR-UHFFFAOYSA-N
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Description

5-(Oxazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that features both an oxazole and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxazol-5-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring-opening of oxazoline involving pyrrolidone. This method typically uses copper acetate monohydrate as a catalyst under reflux conditions in ethanol . Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.

Chemical Reactions Analysis

Types of Reactions

5-(Oxazol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce more saturated pyrrolidinone derivatives.

Mechanism of Action

The mechanism of action of 5-(Oxazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Oxazol-5-yl)pyrrolidin-2-one is unique due to its combination of an oxazole and a pyrrolidinone ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

5-(1,3-oxazol-5-yl)pyrrolidin-2-one

InChI

InChI=1S/C7H8N2O2/c10-7-2-1-5(9-7)6-3-8-4-11-6/h3-5H,1-2H2,(H,9,10)

InChI Key

PCKVPFLDIYGPRR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CN=CO2

Origin of Product

United States

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